

# physicochemical properties of 1-monolinolein

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## Compound of Interest

Compound Name: 1-Linoleoyl Glycerol

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An In-depth Technical Guide to the Physicochemical Properties of 1-Monolinolein

## Introduction

1-Monolinolein, also known as glyceryl-1-linoleate, is a monoacylglycerol (MAG) consisting of a glycerol backbone esterified with one molecule of the polyunsaturated fatty acid, linoleic acid, at the sn-1 position.[1][2] As a member of the monoglyceride family, it functions as an important intermediate in lipid metabolism, a precursor for the synthesis of more complex lipids, and a signaling molecule.[3] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic fatty acid tail, imparts surfactant properties, making it a valuable emulsifier in the food, cosmetic, and pharmaceutical industries.[4][5] Notably, 1-monolinolein and other monoacylglycerols are substrates for the enzyme Monoacylglycerol Lipase (MGL), which plays a critical role at the intersection of triglyceride metabolism and endocannabinoid signaling pathways. This document provides a comprehensive overview of the core physicochemical properties of 1-monolinolein, detailed experimental protocols for their determination, and an examination of its role in biological signaling.

## Physicochemical Properties

The physical and chemical characteristics of 1-monolinolein are fundamental to its function and application. These properties are summarized below.

## Quantitative Data Summary

The key quantitative physicochemical properties of 1-monolinolein are presented in Table 1 for easy reference and comparison.

Property	Value	References
IUPAC Name	2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate	
Molecular Formula	C <sub>21</sub> H <sub>38</sub> O <sub>4</sub>	
Molecular Weight	354.52 g/mol	
Melting Point	14–15 °C	
Boiling Point	485.0 ± 40.0 °C (Predicted at 760 mmHg)	
Density	0.981 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Physical Form	Liquid; Colourless to Pale Yellow Oil	

## Solubility Profile

1-Monolinolein is characterized by its poor solubility in water, a direct consequence of its long, hydrophobic linoleoyl chain. However, it exhibits solubility in non-polar organic solvents and slight solubility in some polar organic solvents. A summary of its solubility is as follows:

- Water: Insoluble
- Organic Solvents: Soluble in solvents like ethanol and chloroform; slightly soluble in ethyl acetate and methanol.

## Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form in a solution. This is a critical parameter for applications involving emulsification and solubilization. While 1-monolinolein exhibits surfactant behavior, a specific experimental CMC value is not readily available in the cited literature. The CMC of a given surfactant is highly dependent on factors such as temperature, pressure, and the presence of other solutes. Its determination requires specific experimental evaluation, as detailed in the protocols section.

## Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of 1-monolinolein.

### Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining the melting point of lipids.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of 1-monolinolein into a standard aluminum DSC pan. Hermetically seal the pan. Prepare an empty sealed pan to use as a reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC instrument's cell.
- **Thermal Program:**
  - **Initial Heating:** Heat the sample to 80 °C and hold for 5 minutes to erase any prior thermal history.
  - **Controlled Cooling (Crystallization):** Cool the sample at a controlled rate (e.g., 10 °C/min) down to -50 °C. Hold at -50 °C for 5 minutes to ensure complete crystallization.
  - **Controlled Heating (Melting):** Heat the sample from -50 °C to 80 °C at a constant rate (e.g., 10 °C/min). Record the heat flow versus temperature.
- **Data Analysis:**
  - The resulting plot of heat flow versus temperature is the DSC thermogram. The melting transition will appear as an endothermic peak.
  - The Onset Temperature, where the peak begins to deviate from the baseline, is often reported as the melting point.

- The Peak Temperature is the temperature at the peak's maximum.
- The Melting Temperature can also be defined as the temperature at the end of the curve, where melting is complete. For pure compounds, the onset and peak temperatures are very close.

## Determination of Solubility

This protocol describes a qualitative method to determine the solubility of 1-monolinolein in various solvents.

### Methodology:

- Preparation: Arrange a series of labeled test tubes, one for each solvent to be tested (e.g., water, ethanol, chloroform, ethyl acetate).
- Sample Addition: Add a small, consistent amount of 1-monolinolein (e.g., 100  $\mu$ L) to each test tube.
- Solvent Addition: Add 2 mL of the corresponding solvent to each test tube.
- Mixing: Vigorously shake or vortex each tube for 30-60 seconds to ensure thorough mixing.
- Observation: Allow the tubes to stand for 5-10 minutes. Observe each tube for signs of dissolution.
  - Soluble: The solution is clear and homogenous with no visible separation or lipid droplets.
  - Slightly Soluble: The solution is slightly cloudy, or a majority of the lipid has dissolved but a small amount remains undissolved.
  - Insoluble: The lipid forms a distinct separate layer, remains as droplets, or shows no signs of dissolving into the solvent.
- Record: Record the observations for each solvent.

## Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method determines the CMC by measuring the surface tension of solutions with varying surfactant concentrations. Surface tension decreases as surfactant concentration increases until the CMC is reached, after which it remains relatively constant.

### Methodology:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of 1-monolinolein in deionized water (or an appropriate buffer) at a concentration well above the expected CMC.
- **Concentration Series:** Prepare a series of dilutions from the stock solution to create a range of concentrations, both below and above the expected CMC.
- **Surface Tension Measurement:**
  - Use a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method) to measure the surface tension of each solution in the series, starting from the most dilute.
  - Ensure the measuring probe is thoroughly cleaned and the instrument is calibrated before each measurement.
  - Allow each measurement to stabilize before recording the value.
- **Data Analysis:**
  - Plot the measured surface tension ( $\gamma$ ) on the y-axis against the logarithm of the surfactant concentration ( $\log C$ ) on the x-axis.
  - The resulting graph will typically show two distinct linear regions: one with a negative slope at concentrations below the CMC, and a second that is nearly horizontal (plateau) at concentrations above the CMC.
  - The CMC is determined from the intersection point of the two lines fitted to these regions.

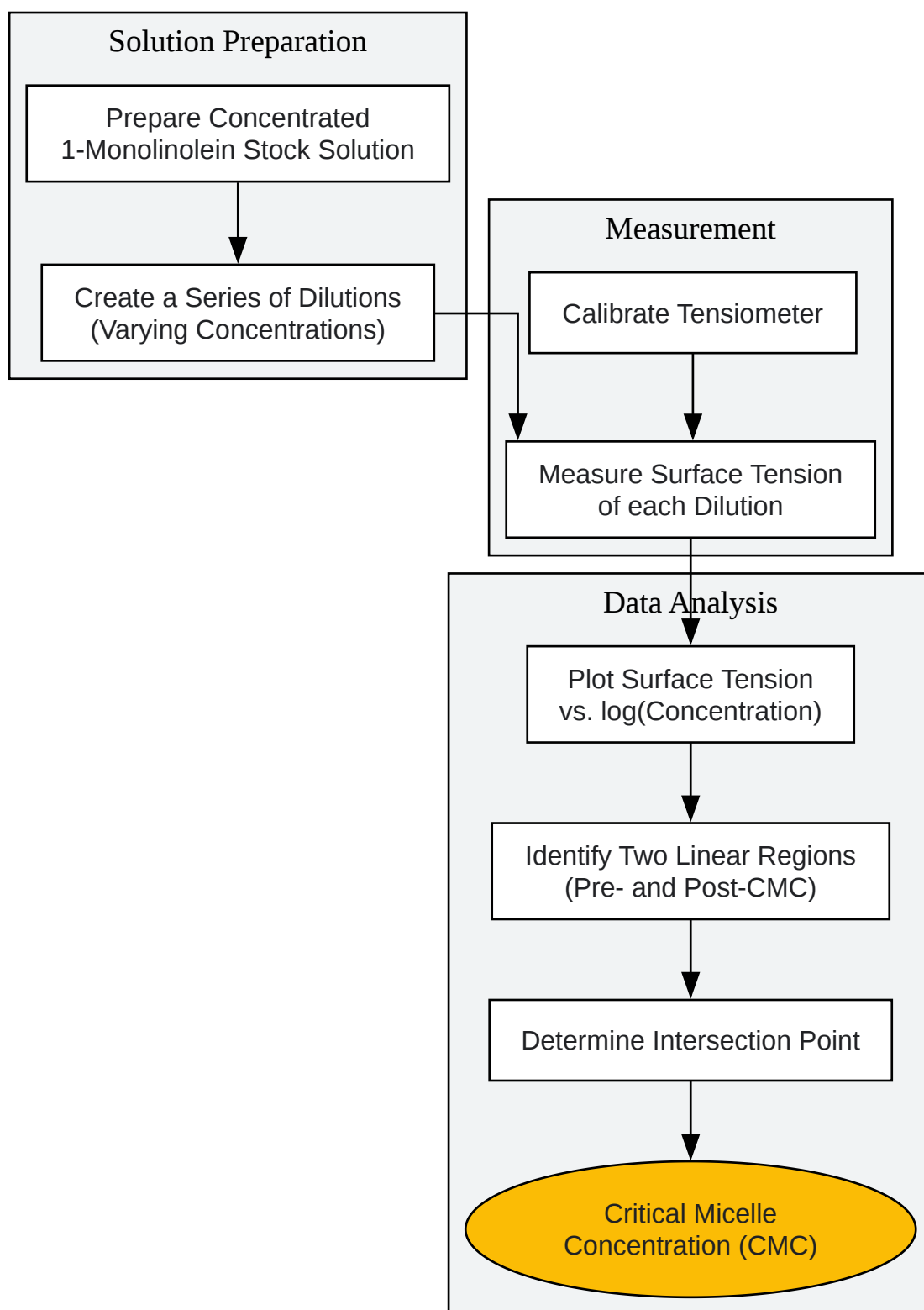
## Biological Significance and Signaling Pathways

Monoacylglycerols are not merely metabolic intermediates but also active participants in cellular signaling. They are generated from the breakdown of triglycerides by lipases and can be further hydrolyzed by Monoacylglycerol Lipase (MGL).

MGL is a key enzyme that hydrolyzes monoacylglycerols into a free fatty acid and glycerol. This action places MGL at a critical nexus of lipid metabolism and cellular signaling. Specifically, MGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a potent signaling lipid. The hydrolysis of 2-AG by MGL releases arachidonic acid, a precursor for the synthesis of prostaglandins, which are powerful mediators of inflammation. Therefore, the MGL pathway directly links triglyceride and monoacylglycerol metabolism to the endocannabinoid and inflammatory signaling cascades. While 1-monolinolein itself is not 2-AG, its metabolism is governed by the same class of enzymes, highlighting its position within this broader signaling network. 1-monolinolein has also been identified as having potential antibacterial activity against certain Gram-positive bacteria.

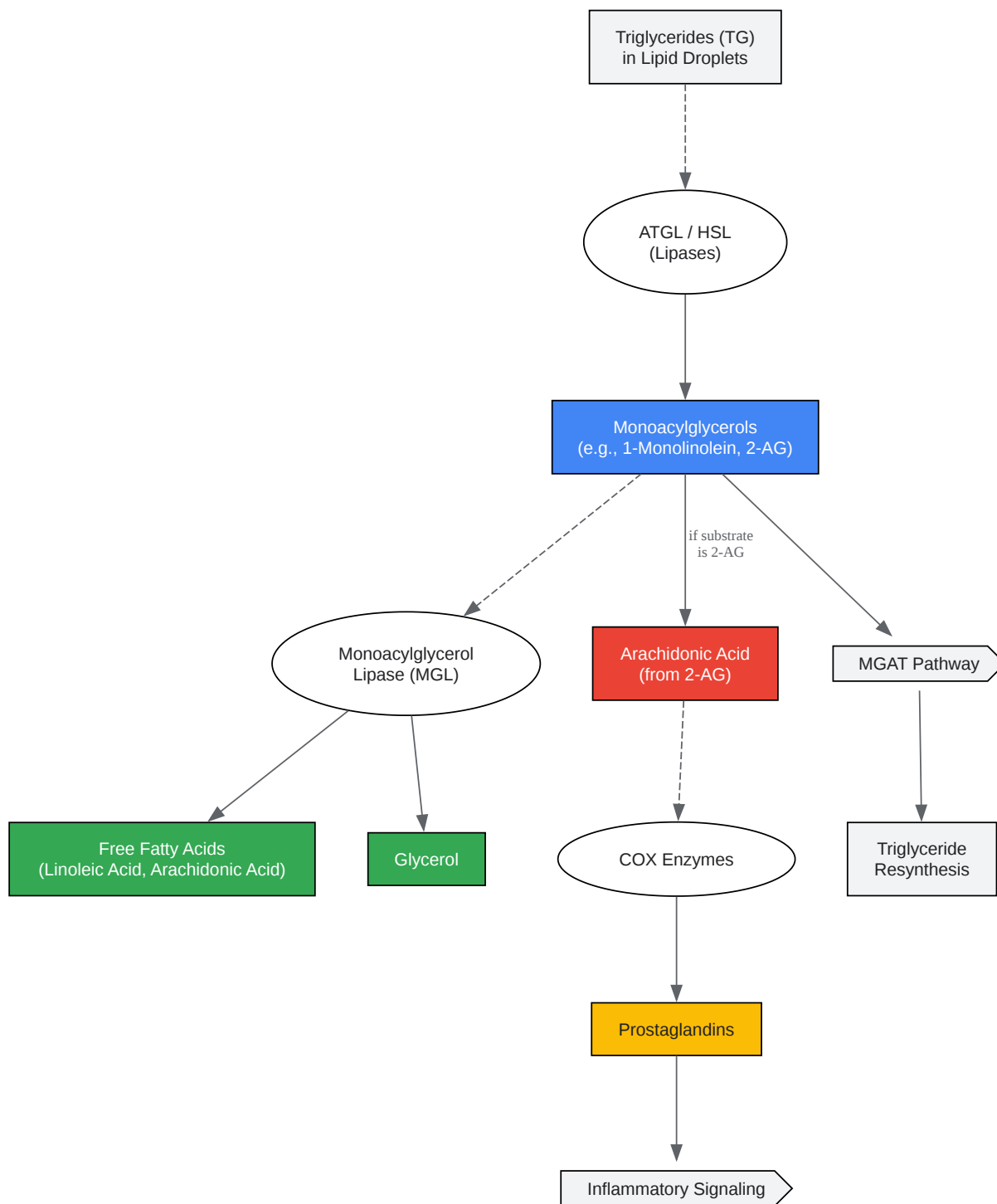
## Visualizations

The following diagrams illustrate a key experimental workflow and a relevant biological pathway.



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Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).



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Caption: Monoacylglycerol Lipase (MGL) signaling pathway.



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